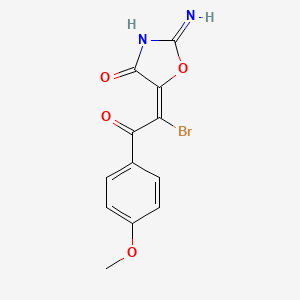
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- is an organic copper salt with the molecular formula C60H64Cl13CuN12O8+. This compound is known for its light green crystalline solid appearance and has a certain solubility in water . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation of Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- generally involves the following steps :
Preparation before reaction: An appropriate amount of 2-methylimidazole and cuprous chloride solution is prepared.
Mixing the reaction solution: 2-methylimidazole is dissolved in an appropriate amount of solvent, and cuprous chloride solution is added.
Crystallization Isolation: The resulting compound is allowed to crystallize by controlling the temperature and stirring time.
Analyse Chemischer Reaktionen
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of copper ions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Catalysis: It acts as an effective catalyst in organic synthesis reactions, such as the addition reaction of olefins.
Wissenschaftliche Forschungsanwendungen
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis and application of dyes, such as organic light-emitting diode (OLED) dyes.
Wirkmechanismus
The mechanism of action of Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- involves its broad-spectrum protectant and eradicant properties . It disrupts membrane function, making it effective against a wide range of fungal diseases affecting cereals, field crops, fruit, and other crops .
Vergleich Mit ähnlichen Verbindungen
Copper(2+), tetrakisN-propyl-N-2-(2,4,6-trichlorophenoxy)ethyl-1H-imidazole-1-carboxamide-.kappa.O1- can be compared with other similar compounds such as Prochloraz-CU, Prochloraz copper (II), and Prochloraz Copper Chloride . These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness.
Eigenschaften
CAS-Nummer |
156065-03-1 |
|---|---|
Molekularformel |
C60H64Cl14CuN12O8 |
Molekulargewicht |
1641.1 g/mol |
IUPAC-Name |
copper;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide;dichloride |
InChI |
InChI=1S/4C15H16Cl3N3O2.2ClH.Cu/c4*1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18;;;/h4*3,5,8-10H,2,4,6-7H2,1H3;2*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
DWRNBBHJZHEQOQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2.[Cl-].[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



